molecular formula C32H36Cl2N2O4 B009546 2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate CAS No. 102185-03-5

2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate

Cat. No. B009546
M. Wt: 583.5 g/mol
InChI Key: NALBXTAOVMLCIX-UHFFFAOYSA-M
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Description

Synthesis Analysis

Synthesis of complex organic molecules often involves multistep chemical reactions, starting from simpler molecules. The synthesis of similar complex molecules, such as 1,3,3-trimethyl-2-methyleneindoline derivatives, typically involves catalytic reactions, intramolecular cyclization, and the use of specific reagents to introduce or modify functional groups (Grieco & Walker, 1997).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using spectroscopic techniques and X-ray crystallography. Studies on similar compounds have shown that strong intermolecular hydrogen bonding and specific ring conformations are crucial for stabilizing the molecular structure (Şahin et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving complex organic molecules can include cycloaddition reactions, electrophilic substitutions, and Lewis acid-promoted cyclizations. For instance, compounds with similar structural frameworks undergo intramolecular [5 + 2] cycloaddition reactions, leading to the formation of novel cyclic structures (Grieco & Walker, 1997). Additionally, Lewis acid-promoted cyclization reactions have been employed to synthesize benzofuranones and oxindoles from ethenetricarboxylate derivatives (Yamazaki et al., 2004).

Scientific Research Applications

Catalytic Oxidation of Cyclohexene : This research focuses on the controllable and selective catalytic oxidation of cyclohexene, producing various chemical intermediates used in the chemical industry. The study emphasizes the importance of selecting the appropriate oxidants for achieving targeted products, which is crucial for applications in both academic and industrial settings (Cao et al., 2018).

Impact of Organochlorine Compounds on Aquatic Environments : Another study assesses the environmental consequences of chlorophenols contamination in aquatic systems. Despite the moderate toxicity of chlorophenols to mammalian and aquatic life, long-term exposure can significantly impact fish, emphasizing the need for understanding and mitigating the environmental impact of such compounds (Krijgsheld & Gen, 1986).

Canines as Chemical Detectors for Explosives : The use of dogs for detecting explosives is reviewed, comparing their abilities to analytical instrumental techniques. This research highlights the unique advantages of using canines for real-time detection, despite the progress in instrumental methods (Furton & Myers, 2001).

Future Directions


The future directions for this compound are not specified in the search results. Given its properties as a dye and its absorption in the near-IR range, it could potentially be used in various applications in the field of optics or materials science. However, further research would be needed to explore these possibilities.


properties

IUPAC Name

2-[2-[2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36ClN2.ClHO4/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;2-1(3,4)5/h7-10,14-21H,11-13H2,1-6H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALBXTAOVMLCIX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372793
Record name IR 786
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate

CAS RN

102185-03-5
Record name IR 786
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IR-786
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate
Reactant of Route 2
2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate
Reactant of Route 3
2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate
Reactant of Route 4
2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate
Reactant of Route 5
2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate
Reactant of Route 6
2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate

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